

4,4,5,5,5-Pentafluoro-1-pentanol density and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4,5,5,5-Pentafluoro-1-pentanol

Cat. No.: B126089

[Get Quote](#)

In-Depth Technical Guide: 4,4,5,5,5-Pentafluoro-1-pentanol

This technical guide provides a comprehensive overview of the physical properties, specifically the density and molecular weight, of **4,4,5,5,5-Pentafluoro-1-pentanol**. It is intended for researchers, scientists, and professionals in drug development who utilize this fluorinated alcohol in their work.

Core Physical Properties

4,4,5,5,5-Pentafluoro-1-pentanol is a fluorinated alcohol with the chemical formula C5H7F5O. It serves as a crucial building block in various organic syntheses, including the production of pharmaceuticals. Its unique properties, imparted by the fluorine atoms, make it a valuable compound in medicinal chemistry and materials science.

Quantitative Data Summary

The key physical properties of **4,4,5,5,5-Pentafluoro-1-pentanol** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions
Molecular Weight	178.10[1][2][3]	g/mol	
Density	1.35[1][4][5][6]	g/mL	at 25 °C[5]
Boiling Point	133-135[1][4][6]	°C	
Refractive Index	1.33[4][5][6]	n20/D	

Experimental Protocols

The following sections detail the standard methodologies for determining the density and molecular weight of a liquid compound like **4,4,5,5,5-Pentafluoro-1-pentanol**.

Density Determination

The density of a liquid is determined by measuring the mass of a known volume.[1][2] A common and straightforward method involves the use of a pycnometer or, for less stringent accuracy, a graduated cylinder and a balance.

Methodology:

- Mass of the Empty Container: The mass of a clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.
- Volume Measurement: The container is then filled with the liquid (**4,4,5,5,5-Pentafluoro-1-pentanol**) to a precisely calibrated mark.
- Mass of the Filled Container: The mass of the container filled with the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

Equation: Density (ρ) = Mass (m) / Volume (V)

To ensure accuracy, the temperature of the liquid should be controlled and recorded, as density is temperature-dependent.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation: A dilute solution of **4,4,5,5,5-Pentafluoro-1-pentanol** is prepared in a suitable volatile solvent.
- Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Ionization (EI).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Data Analysis: The molecular ion peak (the peak corresponding to the intact molecule with a single charge) is identified in the mass spectrum. The m/z value of this peak provides the molecular weight of the compound. For high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.

Logical Relationships

The relationship between the chemical structure of **4,4,5,5,5-Pentafluoro-1-pentanol** and its fundamental physical properties can be visualized as a direct logical flow.

[Click to download full resolution via product page](#)

Caption: Logical flow from chemical structure to physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. wjec.co.uk [wjec.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. scribd.com [scribd.com]

- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- To cite this document: BenchChem. [4,4,5,5,5-Pentafluoro-1-pentanol density and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126089#4-4-5-5-5-pentafluoro-1-pentanol-density-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com